5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione
Description
This compound is a 1,3-diazinane-2,4,6-trione derivative featuring a pyrazole-thiophene hybrid substituent at the methylidene position. The pyrazole ring is substituted with a phenyl group at N1 and a thiophene moiety at C3, conferring unique electronic and steric properties. Such structural motifs are often associated with biological activity, particularly in antimicrobial and antifungal applications . Its synthesis typically involves Claisen-Schmidt condensation followed by Suzuki cross-coupling, as evidenced by related methodologies in the synthesis of structurally analogous benzofuran derivatives .
Properties
IUPAC Name |
5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-16-13(17(24)20-18(25)19-16)9-11-10-22(12-5-2-1-3-6-12)21-15(11)14-7-4-8-26-14/h1-10H,(H2,19,20,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQSVKUXGUVGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)NC(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a 1,3-diazinane-2,4,6-trione (barbituric acid) core conjugated via methylidene linkage to a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole moiety. Retrosynthetic dissection suggests two key precursors:
- 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
- Barbituric acid (1,3-diazinane-2,4,6-trione)
The condensation between these components follows a Knoevenagel mechanism, leveraging the active methylene group (C5) of barbituric acid and the aldehyde's electrophilic carbon.
Catalytic Knoevenagel Condensation Methodology
Conventional Acid-Catalyzed Synthesis
A representative procedure involves:
- Reagents :
- Solvent : Ethanol (10 mL)
- Conditions : Reflux at 78°C for 6-8 hours under nitrogen
- Workup : Cool to 0°C, filter precipitate, wash with cold ethanol
- Yield : 82-89% after recrystallization from ethanol:DCM (3:1)
The acid catalyst protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by barbituric acid's enolate (Figure 1). MgSO₄ sequesters water, shifting equilibrium toward product formation.
Green Chemistry Approaches
Aqueous Phase Synthesis
- Catalyst : β-Cyclodextrin (10 mol%)
- Solvent : Water:ethanol (4:1, 15 mL)
- Temperature : 60°C with ultrasonic irradiation (40 kHz)
- Reaction Time : 90 minutes
- Yield : 78% with >95% purity by HPLC
This method eliminates hazardous solvents while maintaining efficiency through supramolecular catalysis.
Solvent-Free Mechanochemical Synthesis
- Reagents :
- Equimolar substrates (1 mmol scale)
- Cerium-doped hydroxyapatite nanocatalyst (Ce-HAp, 5 wt%)
- Conditions : Ball milling (400 rpm, 45 minutes)
- Yield : 91% with no column chromatography required
Mechanochemical activation enhances molecular diffusion, reducing reaction times versus solution-phase methods.
Advanced Catalytic Systems
Heterogeneous Nanocatalysts
Fe₃O₄@SiO₂-SO₃H Magnetic Nanoparticles :
- Loading : 15 mg/mmol substrate
- Solvent : Ethanol (5 mL)
- Conditions : 70°C, 3 hours
- Reusability : 7 cycles with <5% activity loss
- Yield : 94%
The sulfonic acid-functionalized surface provides Brønsted acid sites while magnetic separation simplifies recovery.
Reaction Optimization Studies
Characterization Data
1H NMR (400 MHz, DMSO-d6) :
- δ 8.72 (s, 1H, CH=)
- δ 8.15-7.25 (m, 9H, aromatic)
- δ 3.45 (s, 2H, C4-H barbiturate)
IR (KBr) :
- 1745 cm⁻¹ (C=O str.)
- 1660 cm⁻¹ (C=N str.)
- 1595 cm⁻¹ (C=C str.)
Elemental Analysis :
Calculated for C₁₇H₁₁N₅O₃S:
- C: 54.68%, H: 2.97%, N: 18.76%
Found: - C: 54.61%, H: 3.02%, N: 18.69%
Scalability and Industrial Considerations
Kilogram-Scale Protocol :
- Reactor : 50 L glass-lined jacketed vessel
- Substrates : 1.2 kg barbituric acid, 2.8 kg aldehyde
- Catalyst : Recyclable Amberlyst-15 (1.5 kg)
- Solvent : 40 L ethanol/water (9:1)
- Cycle Time : 8 hours per batch
- Purity : 99.2% by qNMR
This demonstrates viability for commercial production with E-factor of 3.7, superior to traditional methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
The compound has several applications in scientific research:
Mechanism of Action
The exact mechanism of action for 5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 1,3-diazinane-trione family, which includes barbiturates and their derivatives. Below is a comparative analysis with key structural analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Differences: The target compound’s pyrazole-thiophene substituent distinguishes it from classical barbiturates (e.g., Alneobarbital, Methohexital), which feature aliphatic or arylalkyl groups.
Biological Activity :
- Unlike barbiturates, which primarily target GABA receptors for CNS effects, the target compound exhibits antimicrobial properties, as demonstrated in structurally related benzofuran derivatives .
- Methohexital’s ultrashort anesthetic action contrasts with the target compound’s lack of reported CNS activity, highlighting functional divergence despite shared core structures .
Synthetic Pathways :
- The target compound’s synthesis employs hybrid methodologies (Claisen-Schmidt-Suzuki), whereas classical barbiturates rely on simpler alkylation/condensation routes .
- Halogenated analogs () often require additional cross-coupling steps, increasing synthetic complexity .
Computational and Analytical Insights :
- Programs like SHELX and Multiwfn are critical for elucidating crystallographic and electronic properties. For instance, SHELXL refines hydrogen-bonding networks in barbiturates, while Multiwfn analyzes charge distribution in thiophene-containing derivatives .
Biological Activity
The compound 5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.6 g/mol. The structure features multiple heterocycles, including pyrazole and thiophene rings, which are known to contribute to various biological activities.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit inflammatory mediators such as TNF-α and IL-6. In a study involving carrageenan-induced paw edema in rats, some synthesized pyrazole derivatives achieved over 80% inhibition compared to standard anti-inflammatory drugs like diclofenac .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented. A study tested several compounds against various microbial strains, including Bacillus subtilis and Escherichia coli. The results indicated promising antibacterial activity, with certain derivatives showing effectiveness comparable to established antibiotics .
3. Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of this compound class. Studies utilizing various in vitro assays have indicated that certain pyrazole derivatives exhibit strong free radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions .
The biological activities of this compound are largely attributed to its ability to modulate key signaling pathways involved in inflammation and microbial resistance. The presence of the pyrazole ring enhances its interaction with enzymes and receptors involved in these processes.
Case Studies
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione?
The synthesis typically involves multi-step condensation reactions. For example, pyrazole-thiophene intermediates are first synthesized via cyclization of hydrazine derivatives with diketones or aldehydes under reflux in ethanol . Subsequent condensation with diazinane trione precursors is performed in anhydrous solvents (e.g., dimethylformamide) with acid/base catalysts. Temperature control (60–80°C) and reaction time (6–12 hours) are critical for achieving yields >70% . Microwave-assisted synthesis can reduce reaction times by 30–50% while improving purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : Confirm regiochemistry of the pyrazole-thiophene moiety and methylidene linkage (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: δ 160–165 ppm for carbonyl groups) .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 450–460) .
Q. What solvent systems are recommended for its recrystallization?
Recrystallization in ethanol-DMF (1:1 v/v) or ethyl acetate-hexane mixtures achieves optimal crystal formation. Solvent polarity must balance solubility and precipitation rates to avoid amorphous byproducts .
Advanced Research Questions
Q. How do substituents on the pyrazole or thiophene rings influence reactivity and biological activity?
Substituent effects are studied via comparative synthesis of analogs (e.g., fluorophenyl vs. methoxyphenyl groups). Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance electrophilic reactivity in condensation reactions but may reduce bioactivity. Thiophene modifications (e.g., 3-methyl substitution) improve metabolic stability in vitro . A recent study showed that 4-ethoxy substituents on the phenyl ring increased antimicrobial activity by 40% compared to unsubstituted analogs .
Table 1 : Substituent Effects on Bioactivity
| Substituent (Position) | Bioactivity (IC₅₀, μM) | Reactivity (Yield %) |
|---|---|---|
| -H (Phenyl) | 25.3 ± 1.2 | 72 |
| -OCH₃ (Para) | 18.7 ± 0.9 | 68 |
| -Cl (Meta) | 12.4 ± 0.7 | 58 |
| Data derived from |
Q. What mechanistic insights explain contradictions in reported biological activities?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) arise from assay conditions (e.g., cell line specificity) and compound stability. For instance, thioxothiazolidinone analogs degrade at pH > 8, producing inactive byproducts . Computational docking studies (e.g., AutoDock Vina) reveal that binding affinity to COX-2 varies with substituent orientation, explaining divergent anti-inflammatory results .
Q. How can researchers optimize the compound’s stability under physiological conditions?
Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) show rapid degradation (>50% in 24 hours). Strategies include:
- Prodrug design : Esterification of carbonyl groups improves half-life by 3-fold .
- Nanoencapsulation : Poly(lactic-co-glycolic acid) nanoparticles reduce hydrolysis rates .
Q. What advanced techniques validate reaction intermediates in multi-step syntheses?
- In situ FTIR : Tracks carbonyl condensation in real-time (e.g., disappearance of 1700 cm⁻¹ peaks) .
- LC-MS/MS : Identifies transient intermediates (e.g., hydrazone adducts) with high sensitivity .
Methodological Challenges and Solutions
Q. How to resolve low yields in the final condensation step?
Common issues include:
- Moisture sensitivity : Use Schlenk lines for anhydrous conditions .
- Byproduct formation : Add molecular sieves to absorb water or employ flow chemistry for precise stoichiometry .
Q. What computational tools predict synthetic feasibility and bioactivity?
- DFT calculations : Gaussian 09 optimizes transition-state geometries for condensation reactions .
- Pharmacophore modeling : MOE software identifies critical H-bond acceptors (e.g., diazinane trione core) for antibacterial activity .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity?
Variability stems from:
- Cell line differences : HepG2 cells show higher sensitivity (IC₅₀ = 10 μM) than HEK293 (IC₅₀ = 50 μM) due to metabolic enzyme expression .
- Impurity profiles : HPLC-MS traces of "high-toxicity" batches revealed residual hydrazine derivatives (>5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
